molecular formula C24H25NO B14442153 (4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone CAS No. 73060-15-8

(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone

Cat. No.: B14442153
CAS No.: 73060-15-8
M. Wt: 343.5 g/mol
InChI Key: RKNNBTSGLVJIOI-UHFFFAOYSA-N
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Description

(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone is a complex organic compound with a molecular formula of C24H27NO It is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring, a propyl chain, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with phenylmagnesium bromide to form the corresponding alcohol. This intermediate is then subjected to oxidation to yield the desired methanone compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular functions and signaling.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Shares the methanone group but lacks the dimethylamino and propyl groups.

    4-(Dimethylamino)benzophenone: Similar structure but without the propyl chain.

Uniqueness

(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

73060-15-8

Molecular Formula

C24H25NO

Molecular Weight

343.5 g/mol

IUPAC Name

[4-[3-[4-(dimethylamino)phenyl]propyl]phenyl]-phenylmethanone

InChI

InChI=1S/C24H25NO/c1-25(2)23-17-13-20(14-18-23)8-6-7-19-11-15-22(16-12-19)24(26)21-9-4-3-5-10-21/h3-5,9-18H,6-8H2,1-2H3

InChI Key

RKNNBTSGLVJIOI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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